molecular formula C29H27ClN4O3S B2547028 4-((2-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide CAS No. 1115360-43-4

4-((2-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide

Cat. No. B2547028
CAS RN: 1115360-43-4
M. Wt: 547.07
InChI Key: WSSWCRHLHDBDMX-UHFFFAOYSA-N
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Description

The compound "4-((2-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide" is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to its structural features, which include a quinazolinone core, a chlorophenyl group, and a cyclopentylbenzamide moiety. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis and properties of similar compounds.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that build up the desired structure through a series of transformations. Paper describes a method for synthesizing 4-amino-2-aryl-2-oxazolines, which shares some structural similarities with the target compound, particularly in the use of chloralbenzamides as precursors. The process involves an electrochemical reduction in an aprotic medium, which could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and physical properties. X-ray crystallographic analysis, as mentioned in paper , is a powerful technique for determining the precise three-dimensional arrangement of atoms within a molecule. Although the target compound's structure has not been analyzed in the provided papers, the techniques and insights from the synthesis and characterization of 4-amino-2-aryl-2-oxazolines could be applicable to the structural analysis of the target compound.

Chemical Reactions Analysis

Chemical reactions involving heterocyclic compounds like quinazolinones can be complex and diverse. Paper discusses the cyclization of 2-benzoylamino-N-methyl-thiobenzamides to form 3-methyl-2-phenylquinazolin-4-thiones, a reaction that involves the formation of a heterocyclic ring. This reaction is catalyzed by sodium methoxide and monitored using UV-VIS spectroscopy. Insights from this paper could be relevant for understanding the types of chemical reactions that the target compound might undergo, especially those involving ring closure and the influence of substituents on reaction kinetics.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. NMR spectroscopy, as used in paper , is a valuable tool for characterizing organic compounds and can provide information about the electronic environment of atoms within the molecule. The kinetics of chemical reactions, followed by UV-VIS spectroscopy, can offer insights into the stability and reactivity of the compound under different conditions. Although the exact properties of the target compound are not discussed in the provided papers, the techniques and findings from these studies could guide the investigation of similar properties in the target compound.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of quinazoline derivatives, including those similar to the specified compound, have been a subject of study due to their potential biological activities. For instance, Desai, Shihora, and Moradia (2007) synthesized new quinazolines as potential antimicrobial agents, highlighting the process of converting ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate into various derivatives through reactions with hydrazine hydrate and aryl isothiocyanates. This study exemplifies the methodologies employed in synthesizing and characterizing compounds within the quinazoline class for potential scientific applications (Desai, Shihora, & Moradia, 2007).

Antimicrobial Applications

The antimicrobial properties of quinazoline derivatives have been extensively investigated. Patel and Shaikh (2011) prepared 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activity, demonstrating the potential of these compounds in combating bacterial and fungal pathogens. This research contributes to the understanding of how quinazoline derivatives can be applied in antimicrobial studies, suggesting a promising avenue for the development of new therapeutic agents (Patel & Shaikh, 2011).

properties

IUPAC Name

4-[[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27ClN4O3S/c30-23-10-4-6-12-25(23)32-26(35)18-38-29-33-24-11-5-3-9-22(24)28(37)34(29)17-19-13-15-20(16-14-19)27(36)31-21-7-1-2-8-21/h3-6,9-16,21H,1-2,7-8,17-18H2,(H,31,36)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSWCRHLHDBDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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